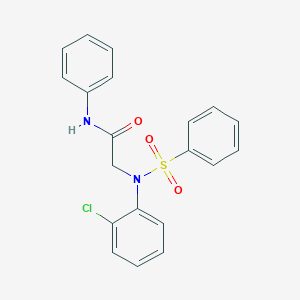![molecular formula C8H10N4OS B258568 2-(4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanol](/img/structure/B258568.png)
2-(4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanol is a chemical compound that has been extensively studied in the field of medicinal chemistry. The compound has been found to possess a range of biological activities, making it an important molecule for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 2-(4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanol is not fully understood. However, studies have suggested that the compound acts by inhibiting certain enzymes that are involved in various biological processes. For example, it has been found to be a potent inhibitor of the enzyme c-Jun N-terminal kinase (JNK), which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
2-(4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanol has been found to have a range of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory effects, reducing the production of inflammatory cytokines in vitro. In vivo studies have shown that the compound can reduce tumor growth in mice, making it a promising drug candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanol in lab experiments include its potent biological activity, making it an important molecule for drug discovery and development. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 2-(4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanol. One direction is to further investigate its mechanism of action and identify the specific enzymes that it inhibits. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to evaluate the safety and efficacy of the compound in animal models and clinical trials. Finally, the compound could be further modified to improve its biological activity and reduce its toxicity.
Métodos De Síntesis
The synthesis of 2-(4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanol involves a series of chemical reactions. The compound can be synthesized by reacting 4-methylthio-1H-pyrazolo[3,4-d]pyrimidine with ethylene oxide in the presence of a base catalyst. The resulting product is then hydrolyzed to yield 2-(4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanol.
Aplicaciones Científicas De Investigación
2-(4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanol has been extensively studied for its potential use as a drug candidate. The compound has been found to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has also been found to be a potent inhibitor of certain enzymes, making it an important molecule for drug discovery and development.
Propiedades
Nombre del producto |
2-(4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanol |
|---|---|
Fórmula molecular |
C8H10N4OS |
Peso molecular |
210.26 g/mol |
Nombre IUPAC |
2-(4-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol |
InChI |
InChI=1S/C8H10N4OS/c1-14-8-6-4-11-12(2-3-13)7(6)9-5-10-8/h4-5,13H,2-3H2,1H3 |
Clave InChI |
OREMVBRJZBMZJX-UHFFFAOYSA-N |
SMILES |
CSC1=NC=NC2=C1C=NN2CCO |
SMILES canónico |
CSC1=NC=NC2=C1C=NN2CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3,5-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B258487.png)
![Ethyl 4-{[(2-chlorobenzyl)sulfanyl]acetyl}-1-piperazinecarboxylate](/img/structure/B258490.png)
![N-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B258491.png)

![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)methanesulfonamide](/img/structure/B258493.png)
![2-{[(4-Methyl-2-pyrimidinyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B258498.png)
![2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylpropanamide](/img/structure/B258499.png)
![N-(5-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B258500.png)


![2-[(4-chlorophenyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B258508.png)
![N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B258510.png)
